3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride

CAS No.: 1219982-43-0

Cat. No.: VC2687068

Molecular Formula: C14H22ClNO

Molecular Weight: 255.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219982-43-0 |

|---|---|

| Molecular Formula | C14H22ClNO |

| Molecular Weight | 255.78 g/mol |

| IUPAC Name | 3-[(4-propylphenoxy)methyl]pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C14H21NO.ClH/c1-2-3-12-4-6-14(7-5-12)16-11-13-8-9-15-10-13;/h4-7,13,15H,2-3,8-11H2,1H3;1H |

| Standard InChI Key | GIJBBGMYZYXNSY-UHFFFAOYSA-N |

| SMILES | CCCC1=CC=C(C=C1)OCC2CCNC2.Cl |

| Canonical SMILES | CCCC1=CC=C(C=C1)OCC2CCNC2.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

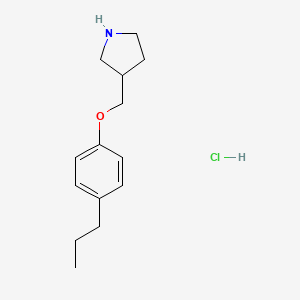

3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride consists of a pyrrolidine ring with a (4-propylphenoxy)methyl substituent at the 3-position, forming the free base, and is converted to the hydrochloride salt. The core structure features a central pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with a methylene bridge connecting to a 4-propylphenoxy group. This creates a molecule with both lipophilic (propylphenyl) and hydrophilic (pyrrolidine nitrogen) components, giving it potential amphiphilic properties important in drug design and other applications.

The structural arrangement can be described as follows:

-

A pyrrolidine ring with a secondary amine functional group

-

A methylene bridge (-CH₂-) at the 3-position of the pyrrolidine

-

An oxygen atom connecting the methylene bridge to the phenyl ring

-

A propyl chain (-CH₂CH₂CH₃) attached at the para (4) position of the phenyl ring

-

A chloride counterion forming the hydrochloride salt

Physical Properties

Based on structural similarities with related compounds, the following physical properties can be estimated for 3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride:

| Property | Value | Basis of Estimation |

|---|---|---|

| Molecular Formula | C₁₄H₂₂ClNO | Derived from structure |

| Molecular Weight | ~255.79 g/mol | Calculated from atomic weights |

| Physical State | Crystalline solid | Common for hydrochloride salts |

| Solubility | Likely soluble in water, alcohols; less soluble in non-polar solvents | Typical for hydrochloride salts |

| Melting Point | Expected range: 160-220°C | Based on similar hydrochloride salts |

| Appearance | White to off-white solid | Typical for pure hydrochloride salts |

Chemical Properties

The chemical behavior of 3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride would be influenced by its functional groups:

-

The protonated secondary amine (as the hydrochloride salt) would be weakly acidic

-

The free base form would exhibit basic properties due to the pyrrolidine nitrogen

-

The ether linkage (phenoxy group) provides stability and is generally non-reactive under mild conditions

-

The propyl chain contributes to lipophilicity and may influence membrane permeability

-

The compound would likely be classified as an irritant, similar to its bromo analogue, potentially affecting skin and mucous membranes

Structural Comparison with Related Compounds

Comparison to Brominated Analogues

The structure of 3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride differs from its brominated analogues primarily in the para-substituent on the phenyl ring. The following table presents a comparative analysis:

These structural differences significantly impact properties such as lipophilicity, molecular volume, electronic distribution, and potentially biological activity. The propyl group in the target compound would increase lipophilicity compared to the bromo analogue, while decreasing polarity at that position.

Structural Features Analysis

The key structural features of 3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride and their potential implications include:

-

Pyrrolidine Ring: Provides a basic nitrogen center, important for hydrogen bonding and potential interactions with biological targets

-

Methylene Bridge: Creates spatial separation between the pyrrolidine and phenoxy groups, allowing conformational flexibility

-

Ether Linkage: Contributes to hydrogen bond acceptor capability and introduces a specific angle in the molecular geometry

-

Propyl Chain: Increases lipophilicity and may enhance membrane permeability in biological systems

-

Hydrochloride Salt Formation: Improves water solubility compared to the free base, enhances stability, and facilitates pharmaceutical formulation

Synthesis Methods

Nucleophilic Substitution Approach

A viable synthesis might involve:

-

Starting with 3-(hydroxymethyl)pyrrolidine

-

Reaction with 4-propylphenol under basic conditions to form the ether linkage

-

Conversion to the hydrochloride salt using HCl in an appropriate solvent

Modified N-Methylpyrrolidine Synthesis

The patent information on N-methylpyrrolidine synthesis suggests potential adaptation:

-

Reaction of 1,4-dichlorobutane with an appropriate amine in an ether solvent under catalysis by potassium iodide

-

Modification of reaction conditions to introduce the (4-propylphenoxy)methyl group

-

Conversion to the hydrochloride salt

Synthesis Considerations

Important factors to consider in the synthesis would include:

-

Reaction Conditions: Temperature control between 100-120°C under normal pressure would likely be optimal, based on related synthesis methods

-

Solvent Selection: Ether solvents capable of forming hydrogen bonds with reaction intermediates would facilitate the reaction

-

Catalyst Requirements: Potassium iodide or similar catalysts may facilitate nucleophilic substitution reactions

-

Purification Methods: Fractional distillation followed by crystallization would likely be required to obtain pure compound

-

Salt Formation: Controlled addition of HCl to form the stable hydrochloride salt

Comparison with Related Pyrrolidine Derivatives

Property Comparisons

The following table compares key properties of 3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride with related compounds:

| Property | 3-((4-Propylphenoxy)methyl)pyrrolidine HCl | 3-((4-Bromophenoxy)methyl)pyrrolidine HCl | N-Methylpyrrolidine |

|---|---|---|---|

| Molecular Weight | ~255.79 g/mol | 292.6 g/mol | 85.15 g/mol |

| Solubility Profile | Expected to be water-soluble as HCl salt | Water-soluble as HCl salt | Highly water-soluble |

| Structural Complexity | Moderate | Moderate | Low |

| Potential Reactivity | Moderate | Moderate | High |

| Functional Groups | Ether, amine (as HCl salt), alkyl | Ether, amine (as HCl salt), halogen | Tertiary amine |

Structure-Activity Relationships

The structural modifications in these related compounds significantly impact their potential applications:

-

The propyl group in 3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride would increase lipophilicity compared to the bromo analogue

-

The absence of the bromine atom may reduce potential toxicity concerns associated with organobromine compounds

-

The propyl chain may provide additional binding interactions in biological systems through hydrophobic interactions

-

The increased molecular flexibility of the propyl chain versus the rigid bromine atom could affect receptor binding characteristics

Future Research Directions

Synthesis Optimization

Future research could focus on:

-

Developing efficient, high-yield synthetic routes specific to 3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride

-

Exploring green chemistry approaches to reduce environmental impact of synthesis

-

Investigating catalytic methods to improve regioselectivity and stereoselectivity

Property Characterization

Comprehensive characterization would benefit from:

-

Detailed spectroscopic analysis (NMR, IR, MS) to confirm structure

-

X-ray crystallography to determine solid-state conformation

-

Solubility studies in various solvents relevant to pharmaceutical applications

-

Stability testing under different environmental conditions

Application Development

Potential areas for application investigation include:

-

Screening for biological activity across multiple therapeutic targets

-

Evaluation as a synthetic intermediate for complex molecule synthesis

-

Structure-activity relationship studies comparing with other pyrrolidine derivatives

-

Assessment of potential as a pharmacokinetic modifier in drug formulations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume